molecular formula C20H14ClN3O B10852277 4-(5-(4-chlorophenyl)-4-(pyridin-3-yl)-1H-imidazol-2-yl)phenol

4-(5-(4-chlorophenyl)-4-(pyridin-3-yl)-1H-imidazol-2-yl)phenol

Cat. No.: B10852277
M. Wt: 347.8 g/mol
InChI Key: GOSRVAHFGDUDAX-UHFFFAOYSA-N
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Description

NSC-683634 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential use in cancer treatment and other medical applications.

Chemical Reactions Analysis

NSC-683634 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It has been studied for its potential effects on cellular processes and its ability to interact with biological molecules.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of NSC-683634 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its potential use in cancer treatment. The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-4-pyridin-3-yl-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C20H14ClN3O/c21-16-7-3-13(4-8-16)18-19(15-2-1-11-22-12-15)24-20(23-18)14-5-9-17(25)10-6-14/h1-12,25H,(H,23,24)

InChI Key

GOSRVAHFGDUDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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